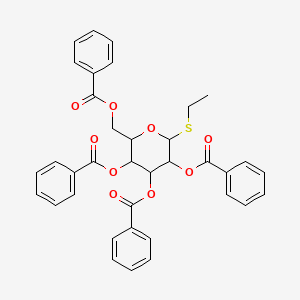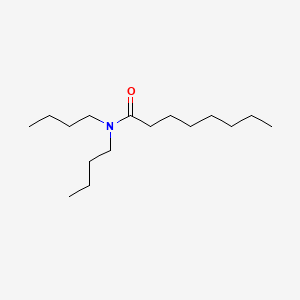
N,N-Dibutyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyloctanamide: is an organic compound with the molecular formula C16H33NO . It is a type of amide, specifically an octanamide, where the nitrogen atom is bonded to two butyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibutyloctanamide can be synthesized through the reaction of octanoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Octanoyl chloride+Dibutylamine→this compound+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dibutyloctanamide can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dibutyloctanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of pharmaceutical compounds.
Industrial Applications: It is utilized in the production of lubricants, surfactants, and plasticizers.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Dibutylhexanamide
- N,N-Dibutyldecanamide
- N,N-Dibutylbutanamide
Comparison:
- N,N-Dibutylhexanamide: Similar structure but with a shorter carbon chain, leading to different physical properties and reactivity.
- N,N-Dibutyldecanamide: Longer carbon chain, which may affect its solubility and melting point.
- N,N-Dibutylbutanamide: Even shorter carbon chain, resulting in distinct chemical behavior and applications.
N,N-Dibutyloctanamide stands out due to its balanced carbon chain length, making it suitable for a wide range of applications in both organic synthesis and industrial processes.
Propriétés
| 57303-23-8 | |
Formule moléculaire |
C16H33NO |
Poids moléculaire |
255.44 g/mol |
Nom IUPAC |
N,N-dibutyloctanamide |
InChI |
InChI=1S/C16H33NO/c1-4-7-10-11-12-13-16(18)17(14-8-5-2)15-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
IRACWGPKDYUZEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
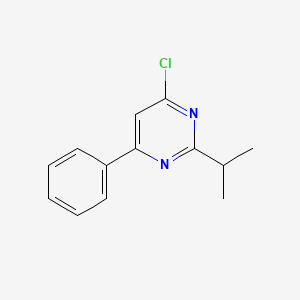


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
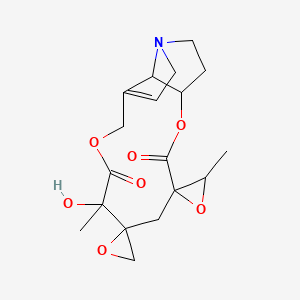
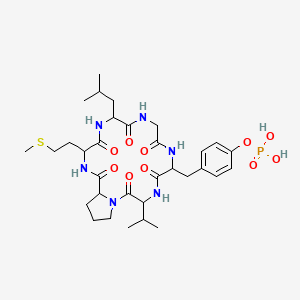

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
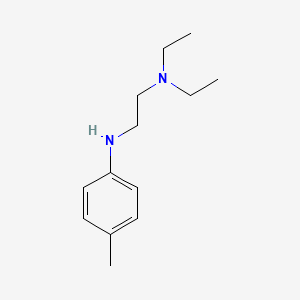
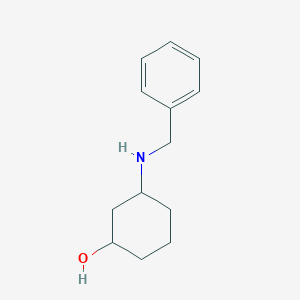
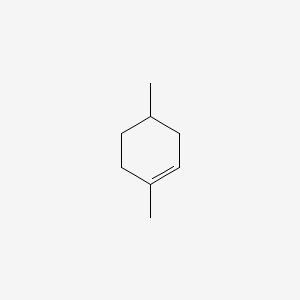
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
